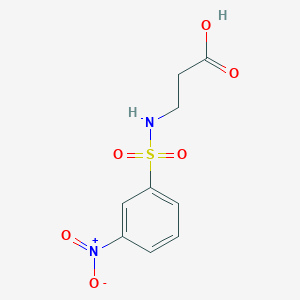

3-(3-Nitrophenylsulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Nitrophenylsulfonamido)propanoic acid is an organic compound with the molecular formula C9H10N2O6S. It is characterized by the presence of a nitrophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid typically involves the reaction of 3-nitrobenzenesulfonyl chloride with β-alanine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Nitrophenylsulfonamido)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-(3-Aminophenylsulfonamido)propanoic acid.

Substitution: Various substituted sulfonamides.

Hydrolysis: 3-Nitrobenzenesulfonic acid and β-alanine.

Applications De Recherche Scientifique

3-(3-Nitrophenylsulfonamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamido group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(3-Nitrophenylsulfonamido)propanoic acid involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the para position.

3-(2-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the ortho position.

3-(3-Aminophenylsulfonamido)propanoic acid: The reduced form of 3-(3-Nitrophenylsulfonamido)propanoic acid.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can affect the compound’s ability to participate in specific chemical reactions and its potential biological activity .

Activité Biologique

3-(3-Nitrophenylsulfonamido)propanoic acid, with the CAS number 953907-19-2, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a propanoic acid backbone, with a nitrophenyl substituent. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins through several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways .

- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that may further interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

- Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of sulfonic acids and amines which may possess distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. Its mechanism involves inhibiting bacterial enzymes essential for cell wall synthesis and metabolic processes. Specific studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics by acting as β-lactamase inhibitors, thus overcoming resistance mechanisms in bacteria .

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX). This suggests its use in treating inflammatory diseases.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of this compound on various enzymes:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| NTCP (Sodium Taurocholate Cotransporting Polypeptide) | 156.2 | Competitive inhibition at the active site |

| ASBT (Apical Sodium-Bile Acid Transporter) | 10.8 | Non-competitive inhibition |

| MAO (Monoamine Oxidase) | Not specified | Inhibition leading to increased monoamines |

These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes play critical roles, such as liver diseases and neurodegenerative disorders .

Case Studies

- Hepatitis C Virus Inhibition : A study demonstrated that derivatives of this compound could inhibit NS3 protease activity in Hepatitis C virus, showing promise as antiviral agents .

- Neuropharmacological Effects : In animal models, the compound exhibited dose-dependent effects on neurotransmitter levels, suggesting its potential utility in treating mood disorders by modulating neurotransmitter systems.

Propriétés

IUPAC Name |

3-[(3-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGJFIPBEYNNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588458 |

Source

|

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953907-19-2 |

Source

|

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.